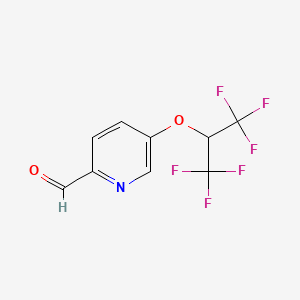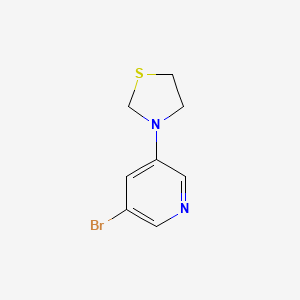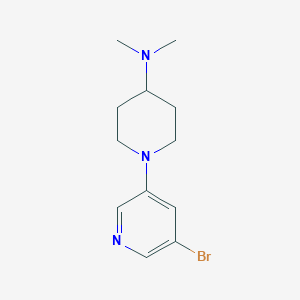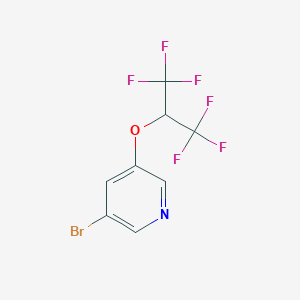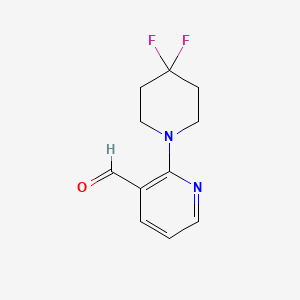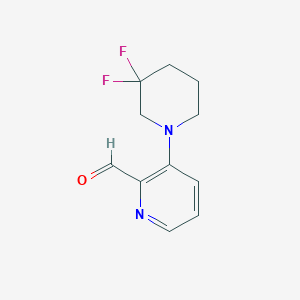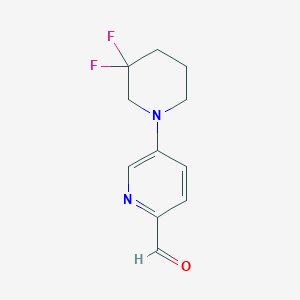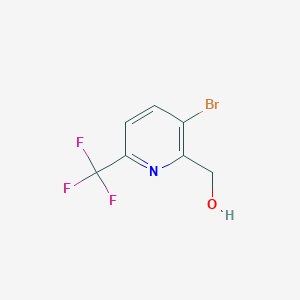
3-Bromo-6-(trifluoromethyl)pyridine-2-methanol
Übersicht
Beschreibung
Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is a significant area of research in the agrochemical, pharmaceutical, and functional materials fields . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Molecular Structure Analysis
The molecular structure of a compound similar to “3-Bromo-6-(trifluoromethyl)pyridine-2-methanol”, namely “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine”, has been reported . The InChI code for this compound is1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 . Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied . For example, TFMP products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to “3-Bromo-6-(trifluoromethyl)pyridine-2-methanol”, namely “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine”, have been reported . This compound is a colorless to white to yellow solid or liquid .Wissenschaftliche Forschungsanwendungen
Halogen Exchange Reactions
The compound 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol has been studied in the context of halogen exchange reactions. For instance, the reaction of bromo-iodothiophenes, which may include similar brominated compounds, with sodium methoxide in various solvents leads to a 'halogen-dance'. This reaction results in a mixture of bromo-iodothiophenes and related compounds, demonstrating the compound's role in complex halogen exchange processes (Gronowitz, Hallberg, & Glennow, 1980).
Density Functional Theory (DFT) Studies
A theoretical study using Density Functional Theory (DFT) has been conducted on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, a compound structurally similar to 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. This study provided insights into the structure-activity relationship, active sites of the molecule, and its vibrational frequencies, which are crucial for understanding its chemical behavior and potential applications in scientific research (Trivedi, 2017).
Bromination Reactions
Research on similar brominated pyridine compounds, like 3-acetyl-6-methyl-2-(methylthio)pyridine, indicates that these compounds can undergo bromination reactions under various conditions, leading to the formation of substituted pyridine derivatives. This suggests potential applications for 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol in the synthesis of heterocyclic compounds through bromination (Zav’yalova, Zubarev, & Shestopalov, 2009).
Spectroscopic and Antimicrobial Studies
Spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) studies, has been performed on bromo-trifluoromethyl pyridines. Such studies are essential for understanding the chemical structure and properties of these compounds. Additionally, the antimicrobial activities of these compounds have been tested, indicating potential applications in the field of microbiology (Vural & Kara, 2017).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. For example, studies on the synthesis of oxo pyridinemethanolate technetium(V) complexes, which involve similar brominated pyridine compounds, highlight its potential in complex organic synthesis (Rochon, Melanson, & Kong, 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-bromo-6-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPUWNMXBBVEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



